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Compound of Interest

Compound Name:
5,6,7,8-Tetrahydropyrido[4,3-

d]pyrimidine dihydrochloride

Cat. No.: B122612 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Novel tetrahydropyridopyrimidine derivatives have emerged as a promising class of small

molecules with potent anticancer activities. These compounds have demonstrated efficacy in

various cancer cell lines, often through the modulation of key signaling pathways implicated in

tumor growth and survival. This document provides a comprehensive overview of the

anticancer evaluation of these derivatives, including summarized quantitative data, detailed

experimental protocols for key assays, and visual representations of the underlying

mechanisms of action.

Data Presentation
The anticancer activity of novel tetrahydropyridopyrimidine derivatives is typically quantified by

their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The

following tables summarize the reported IC50 values for different series of these compounds.

Table 1: In Vitro Antiproliferative Activity of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione

Analogues[1][2]
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Compound
MDA-MB-231
(IC50, µM)

H3122 (IC50,
µM)

MV4;11 (IC50,
µM)

PC-3 (IC50,
µM)

ONC201

(Reference)
14.6 - - -

Compound 2 32.0 - - -

Compound 4 - 0.1 - 1 0.1 - 1 -

Compound 5 - 10 - 50 10 - 50 -

Table 2: In Vitro Antiproliferative Activity of Pyrido[4,3-d]pyrimidine and Tetrahydropyrido[3,4-

d]pyrimidine Derivatives as KRAS-G12D Inhibitors[3][4][5][6]

Compound
Panc1 (KRAS-
G12D) (IC50, µM)

HCT116 (KRAS-
G13D) (IC50, µM)

A549 (Wild-Type
KRAS) (IC50, µM)

Compound 10c 1.40 5.13 6.88

Compound 10k 2.22 >10 >10

MRTX1133

(Reference)
<0.1 - -

Table 3: EGFR and HER2 Kinase Inhibitory Activity of 4-Anilinotetrahydropyrido[4,3-

d]pyrimidine Derivatives[7]
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Compound EGFR (IC50, nM) HER2 (IC50, nM)

Compound 13b ≤ 18 -

Compound 13g ≤ 18 -

Compound 13n ≤ 18 -

Compound 13o ≤ 18 Improved

Compound 13p ≤ 18 Improved

Compound 13r ≤ 18 Improved

Compound 13s ≤ 18 Improved

Table 4: Cellular Activity of Tetrahydropyridopyrimidine KRAS-G12C Inhibitors[8][9][10]

Compound H358 Cell pERK IC50 (nM)

Compound 4 -

Compound 8 7600

Compound 13 70

Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of novel anticancer

compounds. The following are protocols for key experiments cited in the evaluation of

tetrahydropyridopyrimidine derivatives.

Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer

cell lines.[11][12][13][14][15]

Materials:

Cancer cell lines (e.g., Panc1, A549, HCT116)
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Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

96-well plates

Tetrahydropyridopyrimidine derivatives (dissolved in DMSO)

CCK-8 or MTT reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the

tetrahydropyridopyrimidine derivatives. Include a vehicle control (DMSO) and a positive

control.

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

Reagent Addition:

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-

8; 570 nm for MTT) using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the control and determine the

IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
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This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.

[16][17][18][19]

Materials:

Cancer cell lines

6-well plates

Tetrahydropyridopyrimidine derivatives

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the

compounds for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium

Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in

key signaling pathways.[20][21][22][23][24]

Materials:

Cancer cell lines
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Tetrahydropyridopyrimidine derivatives

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-TRAIL, anti-KRAS)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Treat cells with the compounds, then lyse the cells in ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C,

followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities to determine the relative protein expression levels.
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Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways targeted by novel tetrahydropyridopyrimidine derivatives and a typical experimental

workflow for their evaluation.
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Caption: Mechanism of action for ONC201-like tetrahydropyridopyrimidine derivatives.[1][2]
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Caption: Signaling pathway targeted by KRAS-inhibiting tetrahydropyridopyrimidines.[8][9]
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Caption: General workflow for the anticancer evaluation of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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